N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom within a five-membered ring structure
Mechanism of Action
Target of Action
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide is a synthetic compound that has been studied for its potential biological activities Similar compounds have been reported to interact with enzymes such as α-glucosidase , suggesting potential targets for this compound.
Mode of Action
It’s suggested that the compound might interact with its targets through a non-competitive manner, as observed in similar compounds interacting with α-glucosidase .
Biochemical Pathways
Based on its potential interaction with α-glucosidase , it may influence carbohydrate metabolism pathways.
Result of Action
Similar compounds have shown cytotoxic effects against cancer cell lines , suggesting potential antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This reaction produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then further reacted with tosyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted Gewald reactions with K2CO3 as a heterogeneous solid base catalyst. This method is advantageous due to its short reaction time, high yield, and environmentally benign procedures .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its anti-inflammatory and antitumor properties.
Industry: The compound is used in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2-dichloroacetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
What sets N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide apart from similar compounds is its unique combination of a cyano group and a tosyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-8-10-15(11-9-14)27(24,25)12-4-7-19(23)22-20-17(13-21)16-5-2-3-6-18(16)26-20/h8-11H,2-7,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKQKFCLHWDSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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